
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has been extensively studied for its potential in various scientific research applications. ADE is a synthetic compound that belongs to the class of ketones and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone also has some limitations, including its limited solubility in water and its potential to form adducts with other compounds.
Orientations Futures
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, including its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone could also be further studied for its potential as a building block for the synthesis of other compounds. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone could be further elucidated to better understand its potential in various scientific research applications.
In conclusion, 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone is a synthetic compound that has been extensively studied for its potential in various scientific research applications. The synthesis of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be achieved using various methods, and it has been studied for its potential as an anti-inflammatory agent and in the treatment of cancer and other diseases. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity, but it also has some limitations. There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, including its potential as a therapeutic agent and its use as a building block for the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be achieved using various methods, including the reaction of 2,6-dimethylphenol with 1-chloro-2-(azetidin-1-yl)ethanone in the presence of a base. Another method involves the reaction of 2,6-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base and an oxidizing agent. The yield and purity of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be improved by using a suitable purification method.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been studied for its potential in various scientific research applications, including its use as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been studied for its potential as an anti-inflammatory agent, as well as its potential in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-11(2)13(10)16-9-12(15)14-7-4-8-14/h3,5-6H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORXRDLQMMAXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

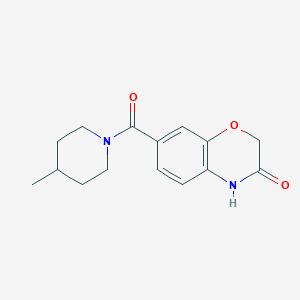

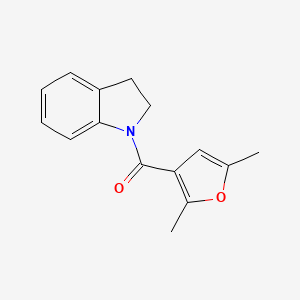
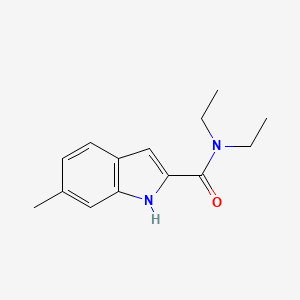

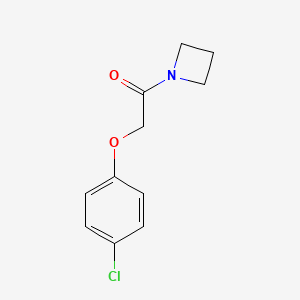



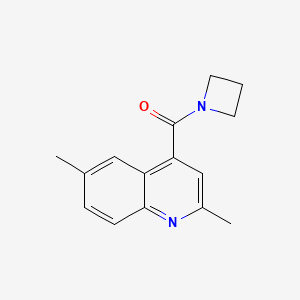


![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)
